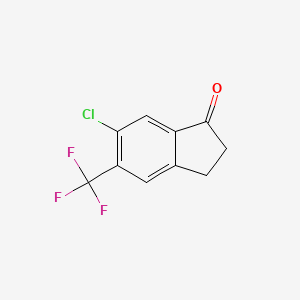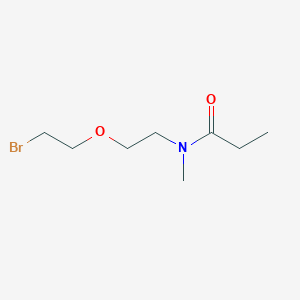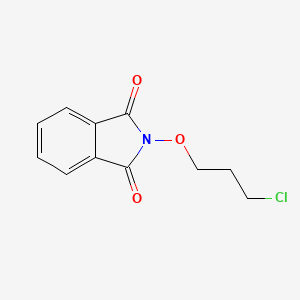
2-(3-Chloropropoxy)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloropropoxy)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-chloropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, is also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-(3-Chloropropoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: New derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxo derivatives of the original compound.
Reduction: Isoindoline derivatives.
科学的研究の応用
2-(3-Chloropropoxy)isoindoline-1,3-dione has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Chloropropoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological disorders. The compound binds to the allosteric site of the receptor, altering its conformation and affecting signal transduction pathways . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a potential mechanism for neuroprotection .
類似化合物との比較
Similar Compounds
- 2-(3-Chloropropyl)isoindoline-1,3-dione
- N-Substituted isoindoline-1,3-dione derivatives
- Phthalimide derivatives
Uniqueness
2-(3-Chloropropoxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other isoindoline-1,3-dione derivatives, it has shown promising results in modulating dopamine receptors and inhibiting β-amyloid aggregation, making it a valuable compound for neurological research .
特性
CAS番号 |
92635-22-8 |
|---|---|
分子式 |
C11H10ClNO3 |
分子量 |
239.65 g/mol |
IUPAC名 |
2-(3-chloropropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C11H10ClNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 |
InChIキー |
MPNISWZNSIYENI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)
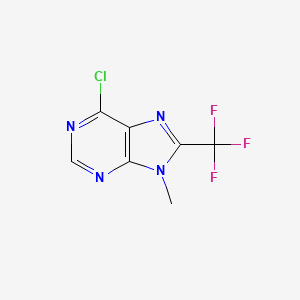

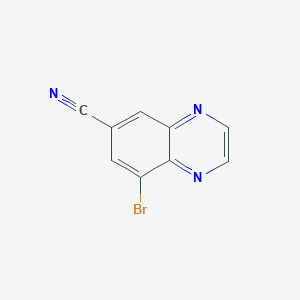

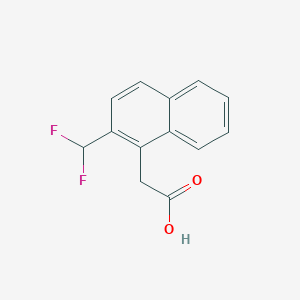

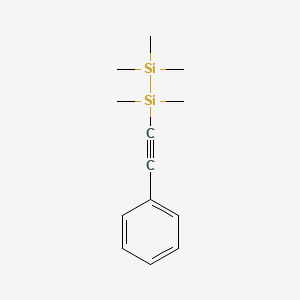


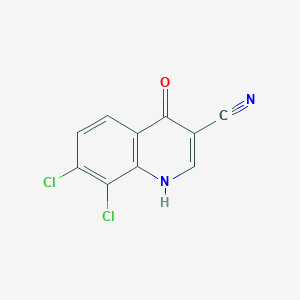
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
